Gadopentetate (dimeglumine)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

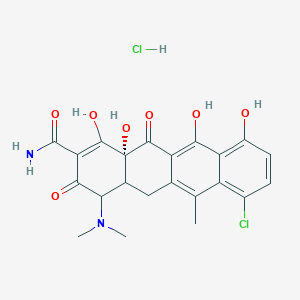

Gadopentetate dimeglumine, commonly known by its trade name Magnevist, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It was the first contrast agent specifically designed for MRI and became available for clinical use in 1988 . This compound enhances the visibility of internal structures in MRI scans by altering the magnetic properties of nearby water molecules, thereby improving the contrast of the images.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gadopentetate dimeglumine is synthesized by reacting gadolinium oxide with diethylenetriamine pentaacetic acid (DTPA) in water to form gadolinium-diethylenetriamine pentaacetic acid. This solution is then cooled, and a meglumine solution is added to obtain gadopentetate dimeglumine . The reaction typically occurs at temperatures between 40 to 60°C for 1 to 2 hours .

Industrial Production Methods: In industrial settings, the preparation involves dissolving gadolinium oxide and pentetic acid in water, followed by the addition of meglumine. The solution is then filtered, concentrated, and crystallized using anhydrous ethanol to obtain high-purity gadopentetate dimeglumine .

Analyse Chemischer Reaktionen

Types of Reactions: Gadopentetate dimeglumine primarily undergoes complexation reactions due to the presence of gadolinium ions and the chelating agent DTPA. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The synthesis involves reagents such as gadolinium oxide, diethylenetriamine pentaacetic acid, and meglumine. The reaction conditions include aqueous solutions and controlled temperatures ranging from 40 to 130°C .

Major Products: The primary product of these reactions is gadopentetate dimeglumine, a stable complex of gadolinium with DTPA and meglumine .

Wissenschaftliche Forschungsanwendungen

Gadopentetate dimeglumine is extensively used in various fields of scientific research:

Medicine: It is widely used as a contrast agent in MRI to enhance the visualization of blood vessels, inflamed tissues, and abnormalities in the blood-brain barrier. It is particularly useful in diagnosing intracranial lesions and other vascular abnormalities.

Wirkmechanismus

Gadopentetate dimeglumine works by shortening the T1 and T2 relaxation times of tissues where it accumulates. When placed in a magnetic field, the gadolinium ion in the compound induces a local magnetic field, disrupting the behavior of nearby water protons. This disruption enhances the contrast in MRI images by altering proton density and spin characteristics . The compound primarily targets tissues with abnormal vascularity, such as tumors and inflamed areas, where it accumulates due to increased permeability of blood vessels .

Vergleich Mit ähnlichen Verbindungen

Gadopentetate dimeglumine is one of several gadolinium-based contrast agents used in MRI. Similar compounds include:

Gadobenate dimeglumine (MultiHance): Known for its higher relaxivity and better enhancement of lesions compared to gadopentetate dimeglumine.

Gadobutrol (Gadovist): Offers higher concentration and better lesion depiction, especially in brain imaging.

Gadoterate meglumine (Dotarem): A macrocyclic agent with higher stability and lower risk of releasing toxic gadolinium ions.

Gadoteridol (ProHance): Another macrocyclic agent known for its stability and safety profile.

Gadopentetate dimeglumine is unique due to its early introduction and widespread use, making it a benchmark for newer contrast agents. Its ionic, linear structure provides effective contrast enhancement, although newer agents with macrocyclic structures offer improved safety and efficacy .

Eigenschaften

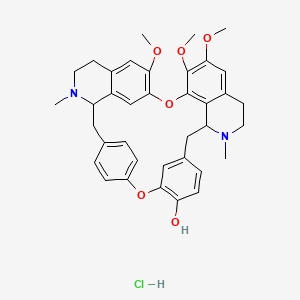

Molekularformel |

C28H57GdN5O20 |

|---|---|

Molekulargewicht |

941.0 g/mol |

IUPAC-Name |

2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium;6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C14H23N3O10.2C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;2*1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);2*4-13H,2-3H2,1H3; |

InChI-Schlüssel |

ONALOACLIWHNGJ-UHFFFAOYSA-N |

Kanonische SMILES |

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)

![[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol](/img/structure/B14785233.png)

![(4S,5R)-5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-ol](/img/structure/B14785252.png)

![4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one](/img/structure/B14785257.png)

![6-methyl-5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B14785263.png)

![11-Bromobenzo[b]phenanthro[9,10-e][1,4]dioxine](/img/structure/B14785287.png)